molecular formula C17H30FN3O3 B2620236 Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate CAS No. 2034517-14-9

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate

Cat. No.: B2620236
CAS No.: 2034517-14-9
M. Wt: 343.443
InChI Key: CJDQTKOXHABBJJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate is a piperidine-piperazine hybrid compound featuring a tert-butyl carboxylate group at the 1-position of the piperidine ring and a 2-fluoroethyl-substituted piperazine moiety linked via a carbonyl group. This structure combines a rigid piperidine scaffold with a flexible piperazine ring, enabling diverse pharmacological interactions.

Properties

IUPAC Name

tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30FN3O3/c1-17(2,3)24-16(23)21-7-4-5-14(13-21)15(22)20-11-9-19(8-6-18)10-12-20/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDQTKOXHABBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting piperazine with 2-fluoroethyl chloride under basic conditions.

    Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.

    Formation of the piperidine ring: This can be done by reacting the intermediate with piperidine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings in the compound allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Impact : Fluorine atoms and aromatic groups significantly alter bioactivity. For example, 2d’s bis(4-fluorophenyl) group enhances target affinity but increases molecular weight (MW = 517.57 g/mol vs. target compound’s ~397.45 g/mol) .
  • Synthetic Flexibility : Palladium-catalyzed couplings () enable rapid diversification of piperazine substituents, critical for structure-activity relationship (SAR) studies.
  • Thermodynamic Stability : Crystallographic studies (e.g., ) confirm that tert-butyl groups stabilize molecular conformation, a feature shared across analogs.

Biological Activity

Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate (CAS Number: 2034517-14-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H30FN3O3
  • Molecular Weight : 343.4368 g/mol
  • SMILES Notation : FCCN1CCN(CC1)C(=O)C1CCCN(C1)C(=O)OC(C)(C)C

Synthesis Methods

Recent advancements in synthetic methodologies have allowed for the efficient production of piperidine derivatives, including this compound. A notable method involves a one-pot click chemistry approach, which significantly reduces reaction times and enhances yields. This method has been applied to synthesize various derivatives with promising biological activities .

1. Pharmacological Targets

The compound has shown potential as an agonist for GPR119, a G-protein coupled receptor involved in the regulation of glucose metabolism and insulin secretion. Agonists of GPR119 are being explored for their therapeutic potential in treating type-2 diabetes mellitus (T2DM) and obesity .

2. Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • GPR119 Agonism : A study demonstrated that certain piperazine and piperidine derivatives exhibited EC50 values comparable to known GPR119 agonists, enhancing insulin secretion and lowering blood glucose levels in murine models of T2DM .
  • Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. For instance, compounds synthesized through three-component reactions showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

3. In Vitro and In Vivo Studies

In vitro studies have shown that derivatives of piperidine can activate GLP-1 pathways, which are crucial for insulin regulation. These findings suggest that this compound could play a role in enhancing GLP-1 signaling, potentially leading to new therapeutic strategies for metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
GPR119 AgonismSimilar or better EC50 values than AR231543
Anticancer ActivityIncreased cytotoxicity in tumor cell lines
Insulin SecretionEnhanced secretion in murine models

Q & A

Basic: What are the standard synthetic routes for synthesizing Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate?

Methodological Answer:
The compound is synthesized via sequential functionalization of the piperidine and piperazine rings. A typical route involves:

Piperidine Core Preparation : Start with tert-butyl piperidine-1-carboxylate. Introduce the carbonyl group at position 3 via carbodiimide-mediated coupling (e.g., EDC/HOBt) with piperazine .

Piperazine Substitution : React the intermediate with 2-fluoroethylamine or a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to install the 2-fluoroethyl group on the piperazine nitrogen .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) protection for amine groups to prevent unwanted side reactions. Final deprotection with TFA in dichloromethane yields the free base .
Optimization : Solvent choice (e.g., DMF for solubility) and reaction time (12–24 hours at 60°C) improve yields to ~70–80% .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl), δ 3.2–4.0 ppm (piperazine/piperidine protons), and δ 4.5–4.7 ppm (fluoroethyl -CH₂F splitting) confirm substituent positions .
    • ¹³C NMR : Signals at ~155 ppm (Boc carbonyl) and ~160 ppm (piperazine-1-carbonyl) validate backbone connectivity .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 357.21) .
  • HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water gradients (retention time ~8.5 min) .

Advanced: How can the coupling reaction between piperazine and 2-fluoroethyl groups be optimized to minimize side products?

Methodological Answer:

  • Reagent Selection : Use 2-fluoroethyl triflate instead of bromide for higher electrophilicity, reducing reaction time to 6 hours .
  • Base Optimization : Replace K₂CO₃ with DIPEA in DMF to suppress elimination side reactions (e.g., dehydrohalogenation) .
  • Temperature Control : Maintain 40–50°C to balance reactivity and stability of the fluoroethyl group.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7, Rf ~0.4) or in situ IR for carbonyl disappearance (~1700 cm⁻¹) .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D2 receptors (PDB ID: 6CM4). The fluoroethyl group shows hydrophobic interactions with Leu2.60 and Phe3.28 residues, suggesting potential CNS activity .
  • QSAR Modeling : Train a model using descriptors like logP (calculated ~2.8) and polar surface area (~45 Ų) to predict blood-brain barrier permeability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate Boc-protected intermediates. Collect fractions with Rf ~0.5 .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to obtain crystals (purity >98%) .
  • Prep-HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (70:30 → 30:70) for final purification .

Advanced: How does the 2-fluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitution (e.g., SN2 with thiols) .
  • Steric Effects : The 2-fluoroethyl group’s compact size minimizes steric hindrance in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids) .
  • Stability : Fluorine’s inductive effect stabilizes the intermediate during Buchwald-Hartwig aminations, reducing byproduct formation .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at −20°C under inert gas (Ar/N₂) to prevent Boc-group hydrolysis .
  • Light Sensitivity : Protect from UV light to avoid decomposition of the fluoroethyl moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to limit hygroscopic degradation .

Advanced: How can in vitro assays evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min suggests metabolic stability) .
  • Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates high intestinal absorption) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >5% is desirable) .

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